2,4,5-Trifluorobenzoic acid

Catalog No.
S708314
CAS No.
446-17-3
M.F
C7H3F3O2
M. Wt
176.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,5-Trifluorobenzoic acid

CAS Number

446-17-3

Product Name

2,4,5-Trifluorobenzoic acid

IUPAC Name

2,4,5-trifluorobenzoic acid

Molecular Formula

C7H3F3O2

Molecular Weight

176.09 g/mol

InChI

InChI=1S/C7H3F3O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12)

InChI Key

AKAMNXFLKYKFOJ-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1F)F)F)C(=O)O

Synonyms

2,4,5-Trifluoro-benzoic Acid

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C(=O)O

Synthesis and Intermediate

  • 2,4,5-Trifluorobenzoic acid finds application as a key intermediate in the synthesis of various organic compounds.
  • Studies have utilized it for the synthesis of quinolone derivatives, which possess antibacterial properties [].
  • Additionally, it serves as a starting material for the preparation of amino acid derivatives with potential pharmaceutical applications [].

Research Applications

  • The introduction of the trifluoromethyl group (CF₃) into 2,4,5-trifluorobenzoic acid enhances its acidity compared to benzoic acid. This property makes it a valuable acidity regulator in specific catalytic reactions [].
  • Research explores the potential of this compound in material science for the development of functional polymers with improved thermal stability and electrical properties [].
Origin and Significance

TFBA is not a naturally occurring compound. It is a synthetic molecule with applications in various scientific fields. Researchers utilize TFBA as a precursor or intermediate in the synthesis of other important molecules, including pharmaceuticals, dyes, and functional materials [1].

[1] Sigma-Aldrich - 2,4,5-Trifluorobenzoic acid()


Molecular Structure Analysis

Key Features

The key features of TFBA's structure include:

  • Aromatic benzene ring: The six-membered carbon ring with alternating single and double bonds exhibits aromatic character, making it stable and relatively unreactive.
  • Electron-withdrawing fluorine atoms: The three fluorine atoms attached to the ring are strong electron-withdrawing groups. This presence reduces the electron density on the ring, affecting its reactivity.
  • Carboxylic acid group (COOH): This functional group provides acidic properties to the molecule and allows for participation in various chemical reactions.
Notable Aspects

The combination of the electron-withdrawing fluorine atoms and the carboxylic acid group makes TFBA more acidic compared to benzoic acid (without fluorine substitution). This can be crucial for its application in certain reactions [2].

[2] Journal of Fluorine Chemistry - Synthesis of Novel Fluorinated 1,3,4-Oxadiazoles as Potential Antibacterial Agents()


Chemical Reactions Analysis

Synthesis

Several methods are available for the synthesis of TFBA. A common approach involves the trifluorination of benzoic acid derivatives using various fluorinating reagents [3].

Balanced Chemical Equation (Example):

C6H5COOH + 3 XeF2 → C6F3COOH + 2 Xe + 2 HF (Benzoic acid + Xenon difluoride → TFBA + Xenon + Hydrogen fluoride) [3]

[3] Journal of Fluorine Chemistry - Trifluoromethylation and trifluorination reactions using xenon difluoride()

Decomposition

TFBA is expected to decompose at high temperatures, likely releasing carbon dioxide (CO2), hydrogen fluoride (HF), and a fluorinated aromatic compound. The specific products depend on the decomposition conditions.

Other Relevant Reactions

TFBA can participate in various reactions typical of carboxylic acids, such as esterification and amidation, forming useful derivatives for further applications [4].

[4] Molecules (MDPI) - Synthesis and Biological Evaluation of Trifluoromethyl and Trifluoromethoxy-Substituted Benzoic Acid Derivatives as Inhibitors of Fatty Acid Synthase()


Physical And Chemical Properties Analysis

  • Appearance: White to almost white powder or crystals [5].
  • Melting Point: 95.0 to 100.0 °C [5].
  • Boiling Point: No data available, but likely decomposes before boiling.
  • Solubility: Soluble in organic solvents like dichloromethane, ethanol, and acetone [1]. Insoluble in water [5].
  • Stability: Stable under normal storage conditions.

[5] TCI America - 2,4,5-Trifluorobenzoic Acid()

Mechanism of Action (Not Applicable)

Currently, there is no scientific research readily available on a specific mechanism of action for TFBA. Its primary application lies in its use as a building block for other molecules with potential biological activities.

Safety Concerns

TFBA can be irritating to the skin and eyes [6].

Hazards:

  • Skin and eye irritant: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling.
  • Potential respiratory irritant: Inhaling TFBA dust or vapors may irritate the respiratory system. Use the compound in a well-ventilated area.

XLogP3

1.7

Melting Point

100.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

446-17-3

Wikipedia

2,4,5-Trifluorobenzoic acid

General Manufacturing Information

Benzoic acid, 2,4,5-trifluoro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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